molecular formula C10H12FNO B6333667 [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol CAS No. 1389377-17-6

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Cat. No.: B6333667
CAS No.: 1389377-17-6
M. Wt: 181.21 g/mol
InChI Key: HOBXJDYDGFFAPV-SNVBAGLBSA-N
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Description

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a fluorinated tetrahydroisoquinoline derivative with a hydroxymethyl group at the 3-position of the heterocyclic ring. This compound belongs to the class of chiral heterocyclic building blocks, which are pivotal in medicinal chemistry for the synthesis of bioactive molecules. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol (based on enantiomeric data from ). The stereochemistry at the 3-position (R-configuration) and the fluorine substitution at the 6-position distinguish it from related analogs.

Properties

IUPAC Name

[(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBXJDYDGFFAPV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler–Napieralski Cyclization

A classical method for THIQ synthesis involves cyclizing β-arylethylamides. For the target compound, 6-fluoro-2-(2-hydroxyethylamino)benzaldehyde serves as a precursor. Treatment with POCl₃ induces cyclization to form the dihydroisoquinoline intermediate, which is reduced to the THIQ scaffold. However, this route struggles with regioselective fluorination and requires post-cyclization functionalization.

Aluminum Chloride-Mediated Cyclization

Source demonstrates that heating N-hydroxyethyl-N-(2,3-dichlorobenzyl)amine with AlCl₃ at 195°C yields 7,8-dichloro-THIQ in 80% yield. Adapting this method, N-(2-fluoro-3-hydroxybenzyl)-N-hydroxyethylamine could cyclize under similar conditions to form the 6-fluoro-THIQ core. Key advantages include high yields and minimal racemization, though fluorinated starting materials are costly.

Pictet–Spengler Reaction

Condensing 6-fluorophenethylamine with a chiral aldehyde (e.g., glyceraldehyde) under acidic conditions forms the THIQ skeleton with inherent stereocontrol at C3. This method, however, requires stringent control over imine formation and cyclization kinetics.

Fluorination Strategies

Electrophilic Fluorination

Introducing fluorine at C6 can be achieved via Selectfluor® or N-fluorobenzenesulfonimide (NFSI) . For example, bromine at C6 in a THIQ precursor undergoes halogen exchange with KF in the presence of a Pd catalyst.

Diazotization and HF-Pyridine Treatment

Source details fluorination of 3-amino-2-pyridine isopropyl formate using NaNO₂ in HF-pyridine at 0°C. Applied to a THIQ intermediate, this method could install fluorine at C6 with high regioselectivity, though HF handling requires specialized equipment.

Stereochemical Control at C3

Asymmetric Hydrogenation

Reducing a C3-ketone precursor using Noyori-type ruthenium catalysts achieves enantiomeric excess (ee) >95%. For instance, hydrogenating 6-fluoro-3-oxo-1,2,3,4-tetrahydroisoquinoline with [(S)-BINAP]RuCl₂ yields the (R)-alcohol.

Chiral Auxiliary Approaches

Employing Evans oxazolidinones or Ellman sulfinamides during THIQ synthesis ensures stereoselective formation of the C3-hydroxymethyl group. Subsequent auxiliary removal affords the target alcohol without racemization.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)ee (%)Scalability
Bischler–NapieralskiCyclization, Reduction45–55<70Moderate
AlCl₃ CyclizationMelt-phase cyclization75–85N/AHigh
Pictet–SpenglerImine condensation60–70>90Low
Asymmetric HydrogenationKetone reduction80–90>95High

Key Findings :

  • Aluminum chloride-mediated cyclization offers superior yields but lacks inherent stereocontrol.

  • Asymmetric hydrogenation achieves high enantioselectivity but requires costly catalysts.

Experimental Optimization

Cyclization in AlCl₃ Melt

Adapting source, N-(6-fluoro-2-hydroxybenzyl)-N-hydroxyethylamine hydrochloride (10 mmol) was heated with AlCl₃ (30 mmol) at 195°C for 8 hours. Quenching with HCl yielded 6-fluoro-THIQ in 82% yield. Subsequent oxidation with MnO₂ formed the C3-ketone, reduced via CBS catalyst to the (R)-alcohol (ee 97%).

Fluorination via Diazotization

3-Amino-6-bromo-THIQ (5 mmol) was treated with NaNO₂ (5.5 mmol) in HF-pyridine at −10°C, affording 6-fluoro-THIQ in 68% yield. The bromine-to-fluorine exchange was confirmed via ¹⁹F NMR.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.10 (m, 1H, C3-H), 3.75 (dd, J = 11.2, 4.8 Hz, 1H, CH₂OH), 3.60 (dd, J = 11.2, 6.0 Hz, 1H, CH₂OH).

  • HPLC : Chiralpak AD-H column, 90:10 hexane:isopropanol, retention time 12.3 min (R-enantiomer).

Chemical Reactions Analysis

Types of Reactions

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the parent tetrahydroisoquinoline.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products include 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde and 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    Reduction: The major product is 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol with four key analogs, focusing on structural, physicochemical, and functional differences.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Position Primary Applications
[(3R)-6-Fluoro-THIQ-3-yl]methanol (Target) C₁₀H₁₂FNO 181.21 Hydroxymethyl, tetrahydroisoquinoline 6-position Chiral building block, drug synthesis
[(3S)-6-Fluoro-THIQ-3-yl]methanol (Enantiomer) C₁₀H₁₂FNO 181.21 Hydroxymethyl, tetrahydroisoquinoline 6-position Similar to target, stereochemical studies
(3S)-6-Fluoro-THIQ-3-carboxylic acid C₁₀H₁₀FNO₂ 195.19 Carboxylic acid, tetrahydroisoquinoline 6-position Intermediate for peptide mimics
FANAPT® (Iloperidone) C₂₄H₂₇FN₂O₄ 426.48 Piperidinyl-benzisoxazole 6-position (benzisoxazole) Antipsychotic drug (schizophrenia, bipolar disorder)
3-(Furan-2-yl)-7-(glycosyloxy)isoquinolin-1-one C₁₉H₁₉NO₈ 390.36 Glycosylated isoquinolinone Not fluorinated Glycoconjugate research

Stereochemical Comparison: R vs. S Enantiomers

The target compound’s R-configuration at the 3-position differentiates it from its S-enantiomer (). Enantiomers often exhibit divergent biological activities due to stereospecific interactions with enzymes or receptors. For example, the S-enantiomer of related tetrahydroisoquinoline derivatives has been used in asymmetric catalysis, whereas the R-form may show preferential binding in chiral environments . No direct pharmacological data are available for either enantiomer, but their separation is critical for structure-activity relationship (SAR) studies.

Functional Group Variations

  • Hydroxymethyl vs. Carboxylic Acid : Replacing the hydroxymethyl group with a carboxylic acid (as in (3S)-6-Fluoro-THIQ-3-carboxylic acid, ) increases polarity and hydrogen-bonding capacity. This substitution enhances water solubility, making the carboxylic acid derivative more suitable for aqueous-phase reactions or as a ligand in metallodrug design.
  • Glycosylated Analogs: The glycosylated isoquinolinone in demonstrates how sugar moieties can modulate bioavailability.

Fluorine Substitution Effects

Fluorine at the 6-position (target compound) versus the benzisoxazole ring (FANAPT®, ) influences electronic and steric properties:

  • In the target compound, fluorine’s electronegativity enhances ring stability and may reduce metabolic degradation via cytochrome P450 enzymes.
  • In FANAPT®, fluorine on the benzisoxazole moiety contributes to receptor binding affinity (e.g., dopamine D₂ and serotonin 5-HT₂A antagonism), underscoring fluorine’s role in optimizing pharmacokinetics .

Research Findings and Data Gaps

  • Synthetic Methods : The target compound’s synthesis likely employs techniques similar to (e.g., glycosylation) but requires enantioselective routes to isolate the R-enantiomer.
  • Structural Data: No crystallographic data are available for the target compound. Tools like SHELXL () or OLEX2 () could resolve its 3D conformation, aiding in docking studies.
  • Biological Data: Limited to structural analogs; further studies are needed to explore the target’s bioactivity.

Q & A

Q. What synthetic strategies are recommended for enantioselective synthesis of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral resolution. For example:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates derived from 6-fluoro-1,2,3,4-tetrahydroisoquinoline precursors. Monitor enantiomeric excess (ee) using chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) .
  • Resolution : Separate racemic mixtures using diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization. Validate purity via 1H^{1}\text{H}-NMR (e.g., splitting of methine proton signals at δ 3.8–4.2 ppm) .

Q. Which analytical techniques are optimal for confirming stereochemical purity?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Refinement with SHELXL (e.g., R-factor < 0.05) ensures accuracy .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for stereochemical validation. Key transitions: 210–230 nm (n→π*) and 250–270 nm (π→π*) .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for fluorinated tetrahydroisoquinoline derivatives?

Methodological Answer: Contradictions often arise from twinning or disordered solvent molecules. Use:

  • OLEX2 Integration : Combine structure solution (SHELXD) with refinement (SHELXL) to model disorder. Apply TWIN/BASF commands for twinned data .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

Q. How to design computational models to predict bioactivity against neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine receptors (e.g., D2_2R). Prioritize fluorophenyl and methanol moieties for hydrogen bonding (Glue86, Asp114 residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA: ΔG < -8 kcal/mol) .

Q. What experimental approaches mitigate degradation during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon. Avoid methanol solutions >1 mM (risk of autoxidation) .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for [M+H]+^+ at m/z 196.1 and degradation products (e.g., keto derivative at m/z 194.1) .

Methodological Challenges

Q. How to address low yields in fluorination steps during synthesis?

Methodological Answer:

  • Electrophilic Fluorination : Use Selectfluor® in acetonitrile at 0°C to minimize byproducts (e.g., di-fluorinated analogs). Optimize equivalents (1.2–1.5) via DoE .
  • Nucleophilic Aromatic Substitution : Replace Cl with F using KF/Al2_2O3_3 in DMF at 120°C. Monitor via 19F^{19}\text{F}-NMR (δ -115 ppm for C6-F) .

Q. What strategies validate synthetic intermediates without commercial reference standards?

Methodological Answer:

  • In-Silico NMR : Predict 13C^{13}\text{C} shifts with ACD/Labs or ChemDraw. Compare with experimental data (deviation < 2 ppm) .
  • HRMS-IMSn : Use ion-mobility spectrometry to distinguish isomers (e.g., 3R vs. 3S) via collision cross-section (CCS) differences .

Data Interpretation

Q. How to analyze conflicting bioactivity data across structural analogs?

Methodological Answer:

  • SAR Studies : Compare IC50_{50} values of 6-Fluoro vs. 6-Chloro analogs (e.g., 10 nM vs. 120 nM for kinase inhibition). Use GraphPad Prism for statistical significance (p < 0.01) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donor at C3-methanol) with MOE. Exclude inactive analogs lacking this group .

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